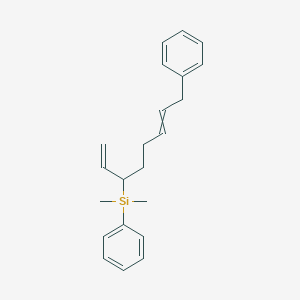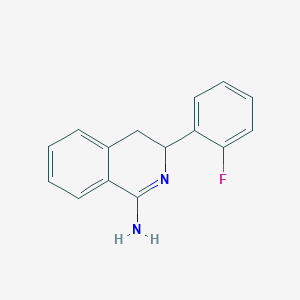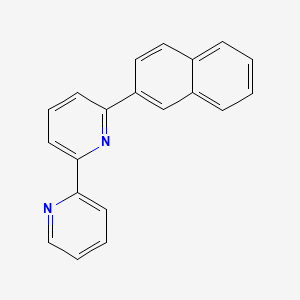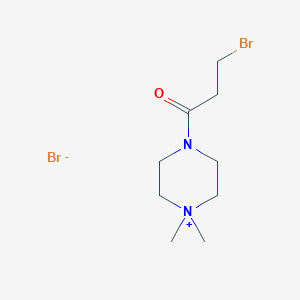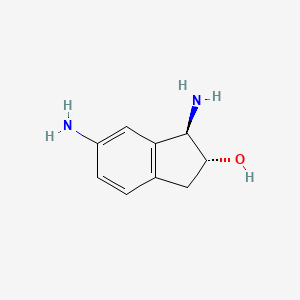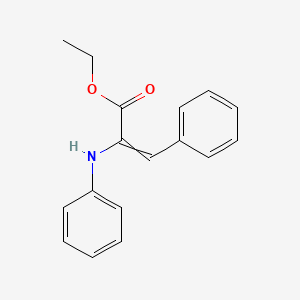
Ethyl 2-anilino-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-anilino-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H17NO2 It is a derivative of cinnamic acid and is characterized by the presence of an aniline group attached to the alpha carbon of the cinnamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-anilino-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl cinnamate with aniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-anilino-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-anilino-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl 2-anilino-3-phenylprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 2-anilino-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the aniline group and has different chemical properties and applications.
Aniline derivatives: Compounds like N-phenylcinnamamide share structural similarities but differ in their functional groups and reactivity.
Cinnamic acid derivatives: Compounds such as cinnamaldehyde and cinnamyl alcohol have different functional groups and exhibit distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
188649-64-1 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
ethyl 2-anilino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,18H,2H2,1H3 |
Clé InChI |
JOQAQMAGZTVQBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
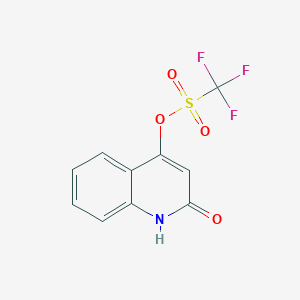
![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)
